1-Bromo-2-fluoroethyne

Catalog No.
S14851672
CAS No.
131509-12-1
M.F
C2BrF
M. Wt
122.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-fluoroethyne

CAS Number

131509-12-1

Product Name

1-Bromo-2-fluoroethyne

IUPAC Name

1-bromo-2-fluoroethyne

Molecular Formula

C2BrF

Molecular Weight

122.92 g/mol

InChI

InChI=1S/C2BrF/c3-1-2-4

InChI Key

DYNZNQBLUJEXQI-UHFFFAOYSA-N

Canonical SMILES

C(#CBr)F

1-Bromo-2-fluoroethyne is an organic compound characterized by the molecular formula C2HBrFC_2HBrF. It is a halogenated hydrocarbon, where a bromine atom and a fluorine atom are attached to an ethyne backbone. This compound is notable for its unique structure, which influences its chemical reactivity and physical properties. The presence of both halogens contributes to its electrophilic character, making it a valuable intermediate in various

. Its ability to react with nucleophiles allows for the formation of diverse products. Studies have indicated that the presence of both bromine and fluorine affects binding affinities and reactivity patterns in synthetic pathways. Further research could elucidate specific molecular interactions and mechanisms involved when this compound is used as a reactant.

Similar Compounds: Comparison

1-Bromo-2-fluoroethyne can be compared with several similar compounds that share structural features but differ in their functional groups or halogen content. Some notable examples include:

Compound NameMolecular FormulaKey Differences
1-Bromo-2-fluoroethaneC2H4BrFC_2H_4BrFContains an ethyl group instead of ethyne.
1-Bromo-2-fluorobenzeneC6H4BrFC_6H4BrFAromatic compound with distinct reactivity.
1-Bromo-2-fluoropropaneC3H6BrFC_3H6BrFPropane backbone; altered steric properties.

These compounds exhibit similar chemical properties but differ significantly in their reactivity profiles and applications due to variations in their molecular structure .

While specific biological activity data on 1-bromo-2-fluoroethyne is limited, compounds with similar halogenated structures often exhibit significant biological properties. Halogenated hydrocarbons can interact with biological systems, potentially affecting enzyme activity and cellular pathways. The reactivity of 1-bromo-2-fluoroethyne suggests it could be involved in various biochemical processes, although detailed studies are needed to ascertain its specific effects.

The synthesis of 1-bromo-2-fluoroethyne can be achieved through several methods:

  • Halogenation of Ethyne: One common method involves treating ethyne with hydrogen bromide and fluorine in the presence of a catalyst. This reaction typically occurs in a liquid phase under controlled conditions to ensure high yields and purity.
  • Electrophilic Addition: Another approach includes the electrophilic addition of bromine and fluorine across the triple bond of ethyne, which can be facilitated by various catalysts to enhance selectivity and efficiency .

These methods reflect the compound's accessibility for research and industrial applications.

1-Bromo-2-fluoroethyne has several important applications:

  • Organic Synthesis: It serves as a key building block for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Materials Science: The compound is utilized in developing novel materials with unique properties due to its halogen content.
  • Research Reagent: It is often employed as a reagent in various organic reactions, including cross-coupling and metathesis reactions.

These applications underscore its significance in both academic research and industrial processes.

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

121.91674 g/mol

Monoisotopic Mass

121.91674 g/mol

Heavy Atom Count

4

Dates

Modify: 2024-08-10

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